molecular formula C9H17NO3 B8805945 DIACETONE ACRYLAMIDE

DIACETONE ACRYLAMIDE

Cat. No.: B8805945
M. Wt: 187.24 g/mol
InChI Key: QZEFLBCONQGWJJ-UHFFFAOYSA-N
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Comparison with Similar Compounds

DIACETONE ACRYLAMIDE is unique due to its ability to form stable crosslinked polymers at ambient temperatures. Similar compounds include:

Compared to these compounds, acrylamide diacetone offers superior crosslinking capabilities and stability in waterborne systems .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

propan-2-one;prop-2-enamide

InChI

InChI=1S/C3H5NO.2C3H6O/c1-2-3(4)5;2*1-3(2)4/h2H,1H2,(H2,4,5);2*1-2H3

InChI Key

QZEFLBCONQGWJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.CC(=O)C.C=CC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process is disclosed for preparing N-(1,1-dimethyl-3-oxobutyl)acrylamide which comprises (1) contacting a dispersion of 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3,3(4H)-oxazine-3-ium sulfate (1:1) in a water-immiscible organic solvent with a neutralizing or alkalizing amount of gaseous ammonia at a temperature between about 10° C. and 25° C. to form a solution of diacetone acrylamide in said organic solvent and a precipitate of crystalline ammonium sulfate; (2) separating the crystals of ammonium sulfate; (3) cooling the organic mother liquors recovered from step (2) to about -10° C. to 20° C. to crystallize N-(1,1-dimethyl-3-oxobutyl)acrylamide therefrom; and (4) recovering the crystals of N-(1,1-dimethyl-3-oxabutyl) acrylamide, washing the recovered crystals with a cold water-immiscible organic solvent and drying the same.
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Synthesis routes and methods II

Procedure details

A process for preparing N-(1,1-dimethyl-3-oxobutyl)acrylamide which comprises (1) contacting a dispersion of 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine sulfate (1:1) in a water-immiscible organic solvent with a neutralizing or alkalizing amount of gaseous ammonia at a temperature between about 10° C. and 30° C. to form a solution of diacetone acrylamide in said organic solvent and a precipitate of crystalline ammonium sulfate; (2) separating the crystals of ammonium sulfate; (3) cooling the organic mother liquors recovered from step (2) to about -10° C. to 20° C. to crystallize N-(1,1-dimethyl-3-oxobutyl)acrylamide therefrom; and (4) recovering the crystals of N-(1,1-dimethyl-3-oxobutyl)acrylamide, washing the recovered crystals with a cold water-immiscible organic solvent, and drying the same.
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Synthesis routes and methods III

Procedure details

The instant polymers may be prepared by conventional solution polymerization techniques, as indicated below and in the Examples. Thus, to prepare the instant polymers the appropriate weights for the desired mol %'s of DMDAAC/APTAC/MAPTAC, acrylic acid or other anionic monomers and MBA or other branching agent are charged to a glass reactor equipped with a stirring means. The desired amount of alkyl acrylate, methacrylate or acrylamide is then added to the reactor with vigorous stirring to give the desired total monomer concentration, which is generally about 10-25% by weight. The monomer mixture may then be adjusted to a pH of about 3.0 to about 6.5 with dilute NaOH, heated to about 55° C., and purged with nitrogen for at least thirty minutes. Polymerization is then initiated by adding about 5×10−2 mol % of sodium persulfate and about 2.4×10−3 mol % of sodium bisulfate. After the peak exotherm is reached, additional dilution water and sodium bisulfite are added to scavenge any residual monomer and to dilute the final product to 4-8% polymer solids.
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